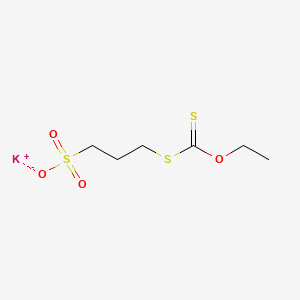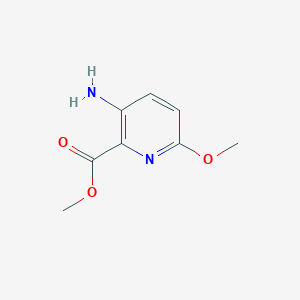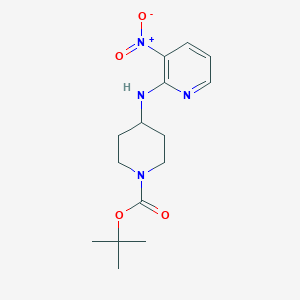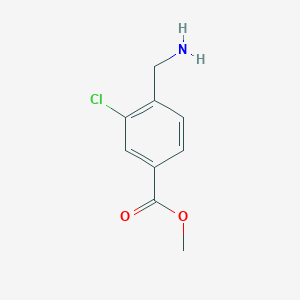
3-Bromo-1H-indazole-7-carbonitrile
Vue d'ensemble
Description
3-Bromo-1H-indazole-7-carbonitrile is a compound that has been studied for its inhibitory effects on nitric oxide synthases (NOS). It is a derivative of indazole, which is a heterocyclic compound consisting of a pyrazole ring fused to a benzene ring. The presence of a bromine atom at the 3-position and a nitrile group at the 7-position on the indazole ring structure is significant for its biological activity .
Synthesis Analysis
The synthesis of this compound derivatives involves the substitution of the indazole ring system. The introduction of a bromine atom at the 3-position significantly enhances the inhibitory effects of the compound on nitric oxide synthases. The synthesis process is not detailed in the provided papers, but the compound's potency and selectivity suggest a careful design to target specific NOS isoforms .
Molecular Structure Analysis
The molecular structure of this compound plays a crucial role in its biological activity. The presence of the bromine atom is particularly important for enhancing the inhibitory effects on NOS. The X-ray structures of closely related compounds have identified key features for binding at the active site of NOS, which helps explain the potency and selectivity of these inhibitors .
Chemical Reactions Analysis
The chemical reactivity of this compound is not explicitly discussed in the provided papers. However, the related compound 3-bromo 7-nitro indazole has been shown to be a potent inhibitor of NOS enzyme activity, suggesting that the bromine substitution on the indazole ring is a significant factor in the chemical reactivity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the provided papers. However, the inhibitory effects of the compound on NOS suggest that it has the appropriate physicochemical characteristics to interact with the enzyme's active site. The compound's ability to induce a spin state transition of the heme-Fe(III) in nNOS and inhibit NADPH oxidase activity further indicates its specific interactions with the enzyme .
Applications De Recherche Scientifique
3-Bromo-1H-indazole-7-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Safety and Hazards
3-Bromo-1H-indazole-7-carbonitrile is classified as potentially hazardous. It is toxic if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . The safety information pictograms associated with it are GHS07, and the precautionary statements include P261;P305+P351+P338 .
Mécanisme D'action
The mechanism of action of 3-Bromo-1H-indazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of nitric oxide synthase (NOS), particularly the NADPH oxidase activity of neuronal NOS (nNOS) . This inhibition can lead to a decrease in the production of nitric oxide, a signaling molecule involved in various physiological and pathological processes.
Similar Compounds:
1H-Indazole-7-carbonitrile: Lacks the bromine atom and may exhibit different reactivity and biological activity.
3-Chloro-1H-indazole-7-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
3-Iodo-1H-indazole-7-carbonitrile:
Uniqueness: this compound is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications, offering distinct advantages over its analogs.
Analyse Biochimique
Biochemical Properties
3-Bromo-1H-indazole-7-carbonitrile interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit the NADPH oxidase activity of nNOS
Cellular Effects
Given its role as a NOS inhibitor, it may influence cell function by modulating nitric oxide levels within cells . Nitric oxide is a key signaling molecule involved in numerous cellular processes, including gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with nNOS, where it inhibits the enzyme’s NADPH oxidase activity This can lead to changes in gene expression and other cellular processes due to the role of nitric oxide as a signaling molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-indazole-7-carbonitrile typically involves the bromination of 1H-indazole-7-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-1H-indazole-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce corresponding oxides or dehalogenated compounds.
Propriétés
IUPAC Name |
3-bromo-2H-indazole-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-8-6-3-1-2-5(4-10)7(6)11-12-8/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGZUAUMTMLMTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659577 | |
| Record name | 3-Bromo-2H-indazole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
945762-00-5 | |
| Record name | 3-Bromo-1H-indazole-7-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945762-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2H-indazole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



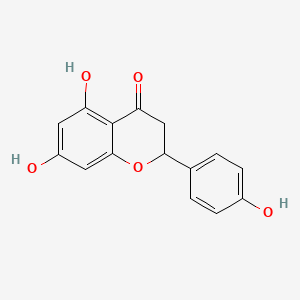
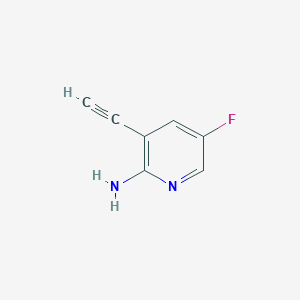


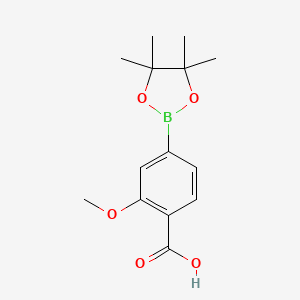
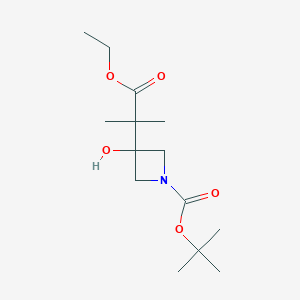
![4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine](/img/structure/B3030648.png)

